molecular formula C17H16N2O4S2 B11712820 Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate

Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B11712820
M. Wt: 376.5 g/mol
InChI Key: KBMOJNFTVZUTNS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate typically involves the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent and catalyst. For instance, the reaction can be carried out in 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate is unique due to its specific structure, which imparts distinct biological activities. Its combination of a thiazole ring with a sulfonamide group and an ester functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-16(20)12-6-9-14-15(10-12)24-17(18-14)19-25(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

KBMOJNFTVZUTNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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